HEP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

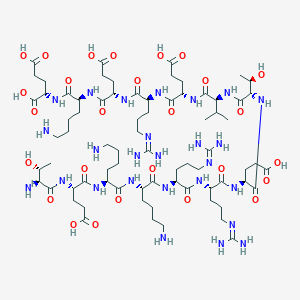

C74H132N26O27 |

|---|---|

Molecular Weight |

1818.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C74H132N26O27/c1-36(2)56(69(124)97-47(22-27-52(107)108)66(121)93-44(19-13-35-87-74(83)84)61(116)94-45(20-25-50(103)104)64(119)90-41(16-7-10-32-77)63(118)98-49(71(126)127)24-29-54(111)112)99-70(125)57(38(4)102)100-67(122)48(23-28-53(109)110)95-62(117)43(18-12-34-86-73(81)82)92-60(115)42(17-11-33-85-72(79)80)91-59(114)39(14-5-8-30-75)88-58(113)40(15-6-9-31-76)89-65(120)46(21-26-51(105)106)96-68(123)55(78)37(3)101/h36-49,55-57,101-102H,5-35,75-78H2,1-4H3,(H,88,113)(H,89,120)(H,90,119)(H,91,114)(H,92,115)(H,93,121)(H,94,116)(H,95,117)(H,96,123)(H,97,124)(H,98,118)(H,99,125)(H,100,122)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t37-,38-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+/m1/s1 |

InChI Key |

HTQONPPEZULJKY-XRBNWYQFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of HEP-1 in Viral Hepatitis

Disclaimer: The drug "HEP-1" appears to be a hypothetical or placeholder name, as no specific therapeutic agent with this designation is documented in publicly available clinical trial databases or peer-reviewed literature. This guide, therefore, presents a representative overview of the core mechanisms of action for an investigational antiviral drug targeting viral hepatitis through two primary strategies: inhibition of the viral RNA-dependent RNA polymerase (RdRp) and modulation of the host's interferon signaling pathway. The data and protocols are based on well-characterized drugs with these mechanisms of action, such as Sofosbuvir for Hepatitis C virus (HCV) and Peginterferon alfa-2a for Hepatitis B virus (HBV).

This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is conceptualized as a dual-action antiviral agent. Its primary modes of action are:

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): this compound acts as a direct-acting antiviral (DAA) by targeting the essential viral enzyme, RNA-dependent RNA polymerase. This enzyme is critical for the replication of the viral genome. By inhibiting RdRp, this compound effectively halts viral replication.

-

Modulation of the Interferon Signaling Pathway: this compound is also designed to enhance the host's innate immune response to the viral infection. It achieves this by positively modulating the interferon (IFN) signaling pathway, leading to the upregulation of interferon-stimulated genes (ISGs) that have antiviral properties.

Quantitative Data from Representative Phase III Clinical Trials

The following tables summarize the efficacy of representative drugs with mechanisms of action similar to the hypothetical this compound in Phase III clinical trials.

RNA-Dependent RNA Polymerase (RdRp) Inhibition in Hepatitis C (Representative Drug: Sofosbuvir)

| Study Name | Patient Population | Treatment Regimen | Duration | Sustained Virologic Response (SVR12) Rate | Reference |

| NEUTRINO | Genotype 1, 4, 5, or 6; Treatment-Naïve | Sofosbuvir + Peginterferon Alfa + Ribavirin | 12 weeks | 90% | [1] |

| FISSION | Genotype 2 or 3; Treatment-Naïve | Sofosbuvir + Ribavirin | 12 weeks | 67% | [1] |

| POSITRON | Genotype 2 or 3; Interferon-Intolerant, -Ineligible, or -Unwilling | Sofosbuvir + Ribavirin | 12 weeks | 78% | [1] |

| FUSION | Genotype 2 or 3; Treatment-Experienced | Sofosbuvir + Ribavirin | 16 weeks | 73% | [1] |

Interferon Pathway Modulation in Hepatitis B (Representative Drug: Peginterferon Alfa-2a)

| Study | Patient Population | Treatment Regimen | Duration | HBeAg Seroconversion Rate (at 24 weeks post-treatment) | HBsAg Loss Rate (at 3 years post-treatment) | Reference |

| Phase III HBeAg-Positive Study | HBeAg-Positive Chronic HBV | Peginterferon alfa-2a | 48 weeks | 32% | 3% | [2] |

| Phase III HBeAg-Negative Study | HBeAg-Negative Chronic HBV | Peginterferon alfa-2a | 48 weeks | N/A | 5% | [3] |

Experimental Protocols

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay is designed to measure the inhibitory activity of a compound against the viral RdRp enzyme.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template (e.g., a synthetic RNA oligonucleotide)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

[α-³²P]UTP (radiolabeled)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) at various concentrations

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, rNTPs (including [α-³²P]UTP), and the RNA template.

-

Compound Addition: Add the test compound (this compound) at a range of concentrations to the reaction mixtures. Include a no-compound control (vehicle only).

-

Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to each tube.

-

Incubation: Incubate the reaction mixtures at 30°C for 2 hours to allow for RNA synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA by adding cold 10% TCA.

-

Filtration: Collect the precipitated RNA on glass fiber filters by vacuum filtration.

-

Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [α-³²P]UTP.

-

Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Interferon Bioassay (Antiviral Activity)

This assay measures the ability of a compound to induce an antiviral state in cells, characteristic of interferon activity.

Objective: To quantify the interferon-like antiviral activity of a test compound.

Materials:

-

Human lung carcinoma cell line (A549)

-

Encephalomyocarditis virus (EMCV)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) at various concentrations

-

Interferon standard

-

96-well plates

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the interferon standard. Add these dilutions to the cells in the 96-well plates. Include cell control wells (no compound, no virus) and virus control wells (no compound, with virus).

-

Incubation: Incubate the plates for 18-24 hours at 37°C to allow for the induction of an antiviral state.

-

Viral Challenge: Add a pre-determined dilution of EMCV to all wells except the cell control wells. This dilution should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.

-

Incubation: Incubate the plates until complete cytopathic effect (CPE) is observed in the virus control wells.

-

Staining: Remove the medium and stain the remaining viable cells with crystal violet solution.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to dry.

-

Endpoint Determination: Determine the well in which 50% of the cells are protected from the virus-induced CPE compared to the cell and virus controls. This is the endpoint for calculating the antiviral activity.

-

Data Analysis: The antiviral titer of the test compound is expressed in units/mL, calculated by comparison to the known activity of the interferon standard.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of the hypothetical this compound drug.

Experimental Workflow

Caption: Workflow for key in vitro assays.

Logical Relationships

Caption: Logical relationship of this compound's action within the context of viral infection.

References

Unraveling the Antiviral Profile of HEP-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HEP-1 compound, a 14-amino acid synthetic peptide (TEKKRRETVEREKE) also known as Human Ezrin Peptide One, has garnered attention for its broad-spectrum antiviral activity. Initially developed as an immunomodulator for HIV, its therapeutic potential has been explored against a range of viral pathogens, including Hepatitis A, B, and C viruses, herpesviruses, Human Papillomavirus (HPV), and influenza viruses. Marketed in Russia under the trade name Gepon, this compound's mechanism of action deviates from direct antiviral activity. Instead, it functions as a potent immunomodulator, amplifying the host's innate and adaptive immune responses to effectively combat viral infections. This technical guide provides a comprehensive overview of the antiviral spectrum of the this compound compound, detailing its efficacy, underlying mechanisms of action, and the experimental protocols utilized in its evaluation.

Antiviral Spectrum and Efficacy

The antiviral activity of the this compound peptide is not characterized by direct inhibition of viral replication, and therefore, traditional in vitro metrics like EC50 and IC50 values are not the primary measures of its efficacy. The therapeutic benefit of this compound is primarily assessed through in vivo and clinical studies that measure reductions in viral load and clinical outcomes.

Quantitative Data from Clinical and In Vivo Studies

The following table summarizes the observed antiviral efficacy of the this compound peptide from various studies. It is important to note that these data are derived from clinical and preclinical settings and reflect the compound's immunomodulatory effect on viral clearance.

| Virus Target | Study Type | Key Findings |

| Hepatitis C Virus (HCV) | Clinical Study (HIV co-infected patients) | In a study of 37 HCV/HIV co-infected patients, this compound therapy resulted in a significant reduction in HCV viral load. 27% of patients experienced a viral load reduction of 3 to 7 log10, while 11% had a 3 log10 reduction. The average viral load reduction across all patients was 2 log10. |

| Herpes Simplex Virus (HSV-1 & HSV-2) | In vitro & In vivo (mice) | In cell culture, a 100-fold reduction in viral titer was observed when this compound was used prophylactically. In a lethal mouse model of HSV-2 infection, this compound treatment increased the average life expectancy. |

| Influenza A, Parainfluenza, RSV | Clinical Study | Demonstrated effective therapy for acute viral respiratory diseases with inflammatory complications. |

| Human Immunodeficiency Virus (HIV) | Clinical Use | Initially developed for the treatment of opportunistic infections in HIV-infected individuals. |

| Human Papillomavirus (HPV) | Clinical Use | Used in the treatment of HPV infections. |

Mechanism of Action: An Immunomodulatory Approach

The this compound peptide exerts its antiviral effects by modulating the host's immune system. Its mechanism is centered on amplifying T-cell and B-cell mediated adaptive immunity and regulating the innate immune response by inhibiting the production of pro-inflammatory cytokines.

Signaling Pathways

The immunomodulatory activity of this compound is believed to be initiated by its interaction with the ezrin protein, a component linking the cytoskeleton to the plasma membrane. This interaction is thought to trigger downstream signaling cascades that lead to the observed immune effects. Specifically, this compound has been shown to:

-

Inhibit Pro-inflammatory Cytokines: It suppresses the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

-

Stimulate Interferon Production: It enhances the production of interferons, which are critical for establishing an antiviral state in host cells.

-

Enhance Adaptive Immunity: It boosts T-cell and B-cell responses, leading to a more robust and specific attack on viral pathogens.

Caption: Proposed immunomodulatory signaling pathway of the this compound peptide.

Experimental Protocols

The evaluation of an immunomodulatory agent like this compound requires a combination of in vitro and in vivo assays to characterize its effect on both the virus and the host immune system.

In Vitro Antiviral Assays for Immunomodulators

Standard antiviral assays need to be adapted to assess the indirect antiviral activity of immunomodulators.

1. Plaque Reduction Assay with Pre-treatment of Host Cells:

-

Objective: To determine if the compound induces an antiviral state in host cells.

-

Methodology:

-

Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

-

Treat the cell monolayers with various concentrations of the this compound peptide for a predetermined period (e.g., 24 hours) to allow for the induction of an antiviral state.

-

Remove the medium containing the peptide and infect the cells with a known titer of the virus.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates until viral plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

The reduction in the number of plaques in treated wells compared to untreated controls indicates the antiviral activity.

-

Caption: Experimental workflow for a plaque reduction assay with an immunomodulator.

2. Virus Yield Reduction Assay:

-

Objective: To quantify the reduction in the production of infectious virus particles from cells pre-treated with the compound.

-

Methodology:

-

Follow steps 1-3 of the Plaque Reduction Assay.

-

After the virus adsorption period, replace the inoculum with fresh medium containing the this compound peptide.

-

Incubate the cells for a full viral replication cycle.

-

Harvest the cell supernatant (and/or cell lysates) containing the progeny virus.

-

Determine the titer of the harvested virus using a standard plaque assay or TCID50 assay on fresh cell monolayers.

-

The reduction in viral titer from treated cultures compared to untreated controls indicates the inhibitory

-

The Immunomodulatory Role of HEP-1 in the Host Response to Hepatitis B Virus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of people at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The intricate interplay between the virus and the host's immune system is a key determinant of the infection's outcome. In the quest for novel therapeutic strategies, immunomodulatory agents that can favorably alter this balance are of paramount interest. This technical guide focuses on HEP-1, a synthetic immunomodulatory peptide also known as Gepon or Human Ezrin Peptide (324-337), and its role in modulating the host immune response to HBV. While much of the foundational research on this compound has been conducted in Russia, this document synthesizes the available information to provide a comprehensive overview for the global scientific community.

Core Mechanism of Action

This compound is a 14-amino acid synthetic peptide (Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu) that exhibits both antiviral and immunomodulatory properties. Its primary mechanism of action involves the modulation of the host's innate and adaptive immune responses.[1][2][3]

Key immunomodulatory effects of this compound include:

-

Induction of Interferons: this compound stimulates the production of alpha- and beta-interferons (IFN-α and IFN-β), which are crucial cytokines in the antiviral response.[1][3]

-

Macrophage Activation: The peptide mobilizes and activates macrophages, key phagocytic cells of the innate immune system.[1][3]

-

Modulation of Pro-inflammatory Cytokines: this compound has been shown to limit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[1][3] This anti-inflammatory activity can help mitigate liver damage caused by excessive inflammation during chronic HBV infection.

-

Stimulation of Humoral Immunity: this compound enhances the production of antibodies against various infectious antigens, suggesting a role in boosting the adaptive immune response.[1][3]

This compound's Impact on the Host Immune Response to HBV: Quantitative Data

While extensive quantitative data from large-scale international clinical trials on this compound for HBV are not widely available in English-language literature, clinical studies conducted in Russia have demonstrated its efficacy. The following tables summarize the available quantitative data, primarily from studies on viral hepatitis, to illustrate the potential of this compound in an HBV context.

| Parameter | Effect of this compound (Gepon) | Study Population | Source |

| HCV RNA Titer | Decrease from an average of 1:2683 to 1:268 after a one-month course. | Children with chronic hepatitis C | [4] |

| In Vitro Antiviral Activity (HCV) | Protection of human SW-13 cells from the cytopathogenic effect of Hepatitis C virus. | In vitro cell culture | [3] |

| Effective Concentration (In Vitro, HCV) | 1 mcg/mL | In vitro cell culture | [3] |

Note: The data for HCV is presented as a surrogate to indicate the antiviral potential of this compound against hepatotropic viruses. Specific quantitative data for HBV is a critical area for further research and publication in international journals.

Experimental Protocols

The following are generalized experimental protocols based on the available literature. These should be adapted and optimized for specific experimental designs.

In Vitro Study: Effect of this compound on HBV Replication in Hepatoma Cells

Objective: To determine the direct antiviral effect of this compound on HBV replication in a human hepatoma cell line (e.g., HepG2.2.15).

Methodology:

-

Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV, in appropriate media and conditions.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). A vehicle control (the solvent for this compound) should be included.

-

Sample Collection: Collect cell culture supernatants and cell lysates at different time points (e.g., 24, 48, 72 hours) post-treatment.

-

Analysis of HBV Replication Markers:

-

HBV DNA: Quantify extracellular HBV DNA from the supernatant and intracellular HBV DNA from cell lysates using quantitative real-time PCR (qPCR).

-

HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISA).

-

-

Analysis of Host Immune Response:

-

Interferon and Cytokine Levels: Measure the levels of IFN-α, IFN-β, IL-6, and TNF-α in the cell culture supernatant using ELISA or multiplex bead-based assays.

-

Gene Expression: Analyze the expression of interferon-stimulated genes (ISGs) and other immune-related genes in the cell lysates using reverse transcription qPCR (RT-qPCR).

-

Clinical Study Protocol (Adapted from Pediatric Viral Hepatitis Study)

Objective: To evaluate the immunomodulatory and antiviral effects of this compound in patients with chronic Hepatitis B.

Methodology:

-

Patient Population: Recruit patients with chronic HBV infection based on defined inclusion and exclusion criteria (e.g., HBsAg positive for more than 6 months, detectable HBV DNA levels).

-

Treatment Regimen:

-

Data and Sample Collection: Collect blood samples at baseline, during treatment, and at specified follow-up time points.

-

Efficacy Endpoints:

-

Virological Response: Measure serum HBV DNA levels and HBsAg titers.

-

Immunological Response: Quantify anti-HBs antibody titers and levels of serum cytokines (IFN-α, IFN-β, IL-1, IL-6, IL-8, TNF-α).

-

Biochemical Response: Monitor liver function tests (ALT, AST).

-

-

Safety Assessment: Monitor for any adverse events throughout the study.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of this compound are mediated through its interaction with the host's immune signaling pathways. While the precise molecular interactions are still under investigation, a plausible model suggests that this compound, as a peptide mimic, may interact with cell surface receptors, such as Toll-like receptors (TLRs), on immune cells and hepatocytes. This interaction is hypothesized to trigger downstream signaling cascades that lead to the observed changes in cytokine and interferon production.

Hypothesized Signaling Pathway of this compound in an Immune Cell

Experimental Workflow for In Vitro Analysis of this compound

Conclusion and Future Directions

This compound (Gepon) presents a promising immunomodulatory approach for the treatment of chronic Hepatitis B. Its ability to induce interferons, modulate inflammatory cytokines, and stimulate an adaptive immune response addresses key aspects of HBV pathogenesis. However, to fully realize its therapeutic potential, further research is imperative. Specifically, there is a critical need for:

-

Rigorous Clinical Trials: Well-controlled, large-scale clinical trials conducted according to international standards are necessary to definitively establish the efficacy and safety of this compound for HBV infection and to generate robust quantitative data.

-

Mechanistic Studies: In-depth molecular studies are required to elucidate the precise receptors and signaling pathways targeted by this compound in the context of HBV infection.

-

Combination Therapies: Investigating the synergistic effects of this compound in combination with current direct-acting antiviral therapies for HBV could lead to more effective treatment regimens with higher rates of functional cure.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound as a novel immunotherapy for chronic Hepatitis B. The translation of the existing knowledge from Russian studies and the initiation of new, comprehensive research programs will be crucial in advancing this promising therapeutic candidate.

References

- 1. eapteka.ru [eapteka.ru]

- 2. Гепон інструкція, ціна в аптеках України - МІС Аптека 9-1-1 [apteka911.ua]

- 3. Гепон – иммуномодулятор и противовирусный препарат — «Russian Peptide» [russianpeptide.com]

- 4. Позитивное влияние препарата Гепон на клинико-лабораторные показатели и дисбиоз кишечника при вирусных гепатитах у детей | Чередниченко Т.В., Учайкин В.Ф. | «РМЖ» №8 от 29.04.2003 [rmj.ru]

The Dual Identity of HEP-1: A Technical Guide to Two Classes of Antiviral Molecules

In the landscape of antiviral research, the designation "HEP-1" has been associated with two distinct and promising classes of molecules. The first, a synthetic peptide known as Human Ezrin Peptide-1, has been explored for its immunomodulatory and broad-spectrum antiviral properties. The second comprises a series of polyoxygenated tropolones investigated for their potent and specific activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and antiviral activity of both molecular classes, tailored for researchers, scientists, and drug development professionals.

Part 1: Human Ezrin Peptide-1 (this compound)

Human Ezrin Peptide-1 (this compound) is a 14-amino acid synthetic peptide with the sequence Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu (TEKKRRETVEREKE). It is also known by the brand name "Gepon" in Russia, where it has been studied for its immunomodulatory effects in various clinical contexts, including the treatment of opportunistic infections in HIV patients.[1]

Discovery and Synthesis

This compound was designed as a synthetic mimic of a region of human ezrin, a protein that links the cytoskeleton to the plasma membrane and is involved in cell signaling pathways.[1] The peptide's discovery was rooted in research aiming to modulate immune responses.[1]

Synthesis of this compound: The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS). This well-established method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its amino group temporarily protected (commonly with Fmoc or Boc), is activated and coupled to the deprotected amino terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated until the full 14-amino acid sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the purified peptide.[2][3]

Mechanism of Action

This compound's antiviral activity is primarily attributed to its immunomodulatory properties rather than direct interaction with viral components. The peptide has been shown to:

-

Induce Interferon Production: It stimulates the production of alpha and beta interferons (IFN-α and IFN-β), which are key cytokines in the innate immune response to viral infections.[1]

-

Modulate Cytokine Expression: this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, while amplifying adaptive immune responses mediated by T-cells and B-cells.[1][4] This dual action helps to control virus-induced inflammation while promoting a targeted antiviral immune attack.

Antiviral Activity Data

Quantitative data on the direct antiviral efficacy of this compound in the form of EC50 or IC50 values are not widely available in peer-reviewed literature. However, some studies have reported its antiviral effects:

| Virus | Assay Type | Cell Line/Model | Observed Effect | Concentration/Dose |

| Herpes Simplex Virus (HSV) | In vitro | Cell Culture | 100-fold reduction in viral titer | 6.25 mcg/L |

| Herpes Simplex Virus 2 (HSV-2) | In vivo | Mouse model | 36% protection, increased mean survival time by 1.9 days | 0.1 and 1 mcg/mouse |

Data sourced from a Russian study on the antiviral activity of "Gepon".[5][6]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of this compound:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Glutamic acid).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form a peptide bond.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

General Protocol for Plaque Reduction Assay to Determine Antiviral Activity:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and incubate until confluent.

-

Virus and Compound Preparation: Prepare serial dilutions of the this compound peptide. Mix a known titer of the virus with each peptide dilution and incubate to allow for interaction.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus-peptide mixtures. Allow the virus to adsorb to the cells for a set period.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each peptide concentration compared to a virus-only control. The EC50 value is determined as the concentration of the peptide that reduces the number of plaques by 50%.[7][8]

Part 2: Polyoxygenated Tropolones as Hepatitis (HEP) Antiviral Molecules

A class of polyoxygenated tropolones has demonstrated significant antiviral activity, particularly against Hepatitis B Virus (HBV) and Herpes Simplex Virus-1 (HSV-1). These compounds represent a distinct "HEP" antiviral molecule class.

Discovery and Synthesis

The discovery of the antiviral potential of these tropolones stems from screening efforts for novel antiviral agents that act through mechanisms distinct from existing drugs.[9] Their synthesis has been advanced through the use of oxidopyrylium [5+2] cycloaddition chemistry.[9]

Synthesis of Polyoxygenated Tropolones: A general and effective strategy for synthesizing these tropolones involves the intermolecular oxidopyrylium cycloaddition/ring-opening approach. This method utilizes 3-hydroxy-4-pyrone-based oxidopyrylium ylides which undergo a [5+2] cycloaddition reaction with alkynes to generate a seven-membered carbocyclic ring, the core structure of tropolones.[9]

Mechanism of Action

For Hepatitis B Virus, certain hydroxylated tropolones have been shown to inhibit the viral Ribonuclease H (RNaseH) activity.[10][11] RNaseH is an essential enzyme for HBV replication, responsible for degrading the pregenomic RNA template during reverse transcription. By inhibiting this enzyme, the tropolones block the synthesis of mature viral genomes.[11]

Antiviral Activity Data

The following tables summarize the quantitative data for the antiviral activity of representative polyoxygenated tropolones against HBV and HSV-1.

Table 1: Antiviral Activity of Tropolones against Hepatitis B Virus (HBV)

| Compound | EC50 (µM) | CC50 (µM) in HepDES19 cells | Therapeutic Index (CC50/EC50) |

| 110 | 0.34 | >100 | >294 |

| 107 | 0.4 ± 0.2 | 79 ± 20 | 198 |

| 280 | 0.5 ± 0.1 | 58 ± 10 | 116 |

| 336 | 0.4 ± 0.2 | 68 ± 20 | 170 |

| 347 | 0.6 ± 0.4 | 55 ± 20 | 92 |

| 46 | <10 | 25-79 | 3.8-94 |

| 106 | <10 | 25-79 | 3.8-94 |

| 112 | <10 | 25-79 | 3.8-94 |

| 113 | <10 | 25-79 | 3.8-94 |

EC50 values represent the concentration for 50% inhibition of HBV replication. CC50 values represent the concentration for 50% cytotoxicity.[10][11][12]

Table 2: Antiviral Activity of Tropolones against Herpes Simplex Virus-1 (HSV-1)

| Compound | EC50 (nM) | CC50 (µM) in Vero cells | Therapeutic Index (CC50/EC50) |

| Biphenyl Sidechain Compound 1 | 81 - 210 | 50 - >100 | 170 - 1200 |

| Biphenyl Sidechain Compound 2 | 81 - 210 | 50 - >100 | 170 - 1200 |

EC50 values represent the concentration for 50% inhibition of HSV-1 replication. CC50 values represent the concentration for 50% cytotoxicity.[13]

Experimental Protocols

General Protocol for Synthesis of Tropolones via Oxidopyrylium Cycloaddition:

-

Ylide Formation: Generate the oxidopyrylium ylide from a 3-hydroxy-4-pyrone precursor.

-

Cycloaddition: React the oxidopyrylium ylide with a substituted alkyne in a suitable solvent. This [5+2] cycloaddition forms the bicyclic core.

-

Ring Opening: Subject the resulting cycloadduct to ring-opening conditions, such as methanol solvolysis in the presence of a base (e.g., DMAP) followed by treatment with a Lewis acid (e.g., boron trichloride), to yield the functionalized tropolone.

-

Purification: Purify the final tropolone product using column chromatography.

Protocol for HBV Antiviral Assay:

-

Cell Culture: Culture HepDES19 cells (a human hepatocyte cell line that supports tetracycline-inducible HBV replication) in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Induction of HBV Replication: Withdraw tetracycline from the culture medium to induce HBV replication.

-

Compound Treatment: Treat the cells with serial dilutions of the tropolone compounds. Refresh the medium with the compounds daily for a set period (e.g., 3 days).

-

Harvesting Viral Particles: Lyse the cells and isolate cytoplasmic viral capsid particles.

-

DNA Extraction and Quantification: Extract HBV DNA from the capsids. Quantify the levels of HBV DNA using quantitative PCR (qPCR) to determine the extent of viral replication inhibition.

-

EC50 Determination: Calculate the EC50 value as the compound concentration that reduces HBV DNA levels by 50% compared to untreated controls.[11]

Protocol for HSV-1 Antiviral Assay (Plaque Reduction):

-

Cell Culture: Grow Vero cells (a kidney epithelial cell line from an African green monkey, highly susceptible to HSV-1) in 24-well plates until confluent.

-

Infection: Infect the Vero cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour in the presence of various concentrations of the tropolone compounds.

-

Overlay and Incubation: Remove the virus inoculum and add an overlay medium containing methylcellulose to restrict viral spread. Incubate for 24-48 hours to allow plaque formation.

-

Plaque Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.

-

EC50 Determination: Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[14]

Protocol for Cytotoxicity Assay (MTS Assay):

-

Cell Seeding: Seed the relevant cells (HepDES19 for HBV assays, Vero for HSV assays) in 96-well plates.

-

Compound Treatment: Treat the cells with the same serial dilutions of the tropolone compounds used in the antiviral assays and incubate for the same duration.

-

MTS Reagent Addition: Add MTS reagent to each well. Living, metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Incubation and Absorbance Measurement: Incubate the plates to allow for color development and then measure the absorbance at a specific wavelength (e.g., 490 nm).

-

CC50 Determination: Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[12]

References

- 1. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. [The antiviral activity of peptide immunomodulator "Gepon" in experimental infections caused by herpes simplex viruses types 1 and 2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxylated tropolones inhibit hepatitis B virus replication by blocking viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxylated Tropolones Inhibit Hepatitis B Virus Replication by Blocking Viral Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hepatopoietin (ALR) in Promoting Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatopoietin, more commonly known as Augmenter of Liver Regeneration (ALR), is a pivotal protein with a multifaceted role in tissue homeostasis and repair, particularly in the liver. Initially identified as a hepatic stimulatory substance, ALR has been demonstrated to be a critical factor in promoting hepatocyte proliferation, protecting against cellular stress, and orchestrating the complex processes of liver regeneration. This technical guide provides an in-depth overview of ALR's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and workflows associated with its study. While the term "HEP-1" has been used in literature to describe a Human Ezrin Peptide with immunomodulatory functions, in the context of direct tissue and liver regeneration, the scientifically established entity is Hepatopoietin/ALR. This guide will focus exclusively on ALR.

ALR is a highly conserved protein, existing in several isoforms, most notably a short 15 kDa form and a longer 22-23 kDa form, which have different subcellular localizations and functions.[1][2] Its actions are both intracellular, where it functions as a sulfhydryl oxidase essential for mitochondrial respiration, and extracellular, where it acts as a signaling molecule to stimulate regeneration.[1][3]

Molecular Mechanism of Action

ALR promotes tissue regeneration through a sophisticated, dual-mechanism process that involves both indirect and direct signaling pathways to stimulate hepatocyte proliferation.

-

Indirect Pathway via Kupffer Cells: Secreted by hepatocytes, ALR acts as a ligand for G-protein coupled receptors (GPCRs) on the surface of Kupffer cells, the resident macrophages of the liver.[1][4] This interaction triggers a signaling cascade within the Kupffer cells, leading to the synthesis and release of pro-inflammatory and mitogenic cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6][7] These cytokines then act on hepatocytes, priming them to exit their quiescent state and enter the cell cycle.

-

Direct Pathway in Hepatocytes: The cytokines TNF-α and IL-6, released by activated Kupffer cells, bind to their respective receptors on hepatocytes. This binding initiates intracellular signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the JAK-STAT pathway , which are central to cell proliferation.[7][8][9] Furthermore, evidence suggests that ALR can directly stimulate pro-proliferative pathways within hepatocytes, enhancing the expression of key cell cycle regulators like Cyclin D1 through the Akt signaling pathway.[1] Cyclin D1, in complex with its partner cyclin-dependent kinases (CDKs), promotes the progression of the cell cycle through the G1 phase, committing the cell to DNA replication and division.[4][10]

Signaling Pathway Diagrams

References

- 1. Augmenter of liver regeneration enhances cell proliferation through the microRNA-26a/Akt/cyclin D1 pathway in hepatic cells [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct role of interleukin-6 and tumor necrosis factor receptor-1 in oval cell- mediated liver regeneration and inflammation-associated hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a Novel Regulatory Interaction Involving Cyclin D1, Lipid Droplets, Lipolysis, and Cell Cycle Progression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Augmenter of liver regeneration promotes hepatocyte proliferation induced by Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protective roles of augmenter of liver regeneration in hepatocytes in the non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin D1 in the Liver: Role of Noncanonical Signaling in Liver Steatosis and Hormone Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The HEP-1 Peptide: A Novel Immunomodulatory Approach to Mitigating Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion and eventual organ failure. The activation of hepatic stellate cells (HSCs) is a central event in this pathology. Current therapeutic strategies are limited, highlighting the urgent need for novel anti-fibrotic agents. The Human Ezrin Peptide 1 (HEP-1), also known as Gepon, is a 14-amino acid immunomodulatory peptide with established anti-viral and anti-inflammatory properties.[1][2][3] This technical guide delineates the proposed mechanism of action of the this compound peptide in reducing liver fibrosis, supported by available clinical data and detailed experimental protocols. While direct mechanistic studies on this compound in liver fibrosis are emerging, its known effects on inflammatory and immune pathways provide a strong basis for its therapeutic potential in this setting.

The Pathogenesis of Liver Fibrosis: A Brief Overview

Chronic injury to the liver, whether from viral hepatitis, alcohol abuse, or metabolic syndrome, triggers a persistent inflammatory response. This inflammatory milieu, rich in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a primary driver for the activation of quiescent HSCs. Upon activation, HSCs transdifferentiate into myofibroblast-like cells, which are the main producers of ECM components, predominantly type I collagen. This sustained fibrogenesis, coupled with inadequate ECM degradation, culminates in the progressive scarring characteristic of liver fibrosis.

Proposed Mechanism of Action of this compound Peptide in Liver Fibrosis

The anti-fibrotic activity of the this compound peptide is likely not due to a single mechanism but rather a combination of its potent immunomodulatory and anti-inflammatory effects, which indirectly counter the key drivers of liver fibrosis. The proposed mechanisms are detailed below.

Attenuation of Pro-inflammatory Cytokine Signaling

A cornerstone of this compound's action is its ability to inhibit the expression of key pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[1][2][4] These cytokines are instrumental in the activation and perpetuation of HSCs. By downregulating these inflammatory signals, this compound is hypothesized to interrupt the inflammatory cascade that fuels the fibrotic process, thereby reducing the activation of HSCs and subsequent ECM deposition.

Enhancement of Adaptive Immunity and Viral Clearance

In liver fibrosis driven by chronic viral infections, such as Hepatitis C (HCV), the host's inability to clear the virus leads to persistent inflammation and liver damage. This compound has been shown to amplify adaptive B-cell and T-cell immune responses.[1][3] This enhancement of adaptive immunity can aid in the reduction of viral loads, a critical step in halting the progression of virally-induced liver fibrosis. Clinical data from studies on HCV-infected patients support this, showing significant reductions in viral RNA and normalization of liver enzymes following this compound therapy.[5]

Promotion of Tissue Repair and Regeneration

Some evidence suggests that ezrin peptides can stimulate fibroblasts and enhance tissue repair.[1] While uncontrolled fibroblast activation is pathogenic, a regulated response is crucial for healthy tissue remodeling. It is plausible that this compound, by reducing the pro-inflammatory environment, shifts the balance from a pro-fibrotic response to a more regulated tissue repair process. However, the direct effects of this compound on fibroblast behavior in the context of liver fibrosis require further investigation. The protein ezrin, from which this compound is derived, is known to be involved in maintaining fibroblast size and proliferation, suggesting a potential role in regulating fibroblast activity.[6]

Quantitative Data Summary

While specific studies on this compound's direct impact on liver fibrosis markers are limited, clinical trials in patients with Hepatitis C provide valuable insights into its effects on liver health. The following table summarizes the findings from two clinical studies on HIV/HCV co-infected patients treated with this compound.[5]

| Parameter | Study I (n=18) | Study II (n=10) | Combined Analysis (n=37) |

| HCV Viral Load Reduction | |||

| -7 log to -3 log | Not specified | Not specified | 10/37 (27%) |

| -3 log | Not specified | Not specified | 4/37 (11%) |

| -2 log | Not specified | Not specified | 6/37 (16%) |

| -1 log | Not specified | Not specified | 11/37 (30%) |

| < -1 log | Not specified | Not specified | 6/37 (16%) |

| Undetectable HCV RNA | 8/18 (44%) | 3/15 (20%) | Not specified |

| Normalization of Serum Liver Enzymes | 16/18 (89%) responded well | 8/10 (80%) responded well | Not specified |

| Adverse Reactions | None detected | None detected | None detected |

| In the second study, this was observed 30 days after a 30-day course of treatment. |

Experimental Protocols

To further elucidate and validate the proposed mechanism of action of the this compound peptide in reducing liver fibrosis, the following experimental protocols are suggested.

In Vivo Model of Liver Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical animal model of liver fibrosis.

Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in C57BL/6 mice.

Methodology:

-

Induction of Fibrosis: Administer CCl4 (1 ml/kg body weight, 20% solution in corn oil) via intraperitoneal injection twice weekly for 8 weeks.

-

Treatment Groups:

-

Vehicle control (saline)

-

This compound (dose range to be determined by pharmacokinetic studies, e.g., 1, 5, 10 mg/kg) administered daily via subcutaneous injection starting from week 4 of CCl4 induction.

-

Positive control (e.g., an established anti-fibrotic agent).

-

-

Endpoint Analysis (at week 8):

-

Histopathology: Liver tissues to be stained with Hematoxylin & Eosin (H&E) and Sirius Red to assess inflammation and collagen deposition, respectively. Fibrosis to be scored using a standardized system (e.g., METAVIR).

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to be measured as markers of liver injury.

-

Gene Expression Analysis (RT-qPCR): Liver tissue expression of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) and inflammatory genes (e.g., Tnf, Il6) to be quantified.

-

Protein Analysis (Western Blot/ELISA): Liver tissue levels of α-SMA, collagen I, and key inflammatory cytokines to be determined.

-

In Vitro Study with Hepatic Stellate Cells

Objective: To investigate the direct effects of this compound on the activation of primary human hepatic stellate cells (hHSCs).

Methodology:

-

Cell Culture: Culture primary hHSCs or an immortalized HSC line (e.g., LX-2).

-

Activation and Treatment: Induce HSC activation with Transforming Growth Factor-beta 1 (TGF-β1; e.g., 5 ng/mL) for 24-48 hours. Co-treat with varying concentrations of this compound.

-

Endpoint Analysis:

-

Cell Proliferation Assay: Assess cell viability and proliferation using an MTT or BrdU assay.

-

Gene Expression Analysis (RT-qPCR): Quantify the expression of fibrotic markers such as COL1A1, ACTA2, and TIMP1.

-

Protein Analysis (Western Blot): Measure the protein levels of α-SMA and collagen I.

-

Immunofluorescence: Visualize α-SMA stress fibers to assess myofibroblastic transdifferentiation.

-

Proposed Clinical Trial Protocol

Objective: To assess the safety and efficacy of this compound in patients with liver fibrosis.

Study Design: A Phase II, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with a confirmed diagnosis of liver fibrosis (e.g., METAVIR score F2-F3) due to chronic Hepatitis C or non-alcoholic steatohepatitis (NASH).

Intervention:

-

This compound (e.g., 2 mg daily, administered subcutaneously) for 24 weeks.

-

Placebo.

Primary Endpoints:

-

Change in liver fibrosis stage as assessed by liver biopsy or non-invasive methods (e.g., FibroScan) from baseline to week 24.

-

Incidence of adverse events.

Secondary Endpoints:

-

Changes in serum markers of liver injury (ALT, AST).

-

Changes in serum markers of fibrosis (e.g., Pro-C3).

-

For HCV patients, change in viral load.

Logical Framework for this compound's Anti-Fibrotic Action

The therapeutic rationale for this compound in liver fibrosis is based on its ability to intervene at the early stages of the fibrotic cascade, primarily by mitigating the chronic inflammation that drives the disease.

Conclusion

The this compound peptide presents a promising and novel therapeutic avenue for the treatment of liver fibrosis. Its established anti-inflammatory and immunomodulatory properties position it to effectively target the underlying drivers of fibrogenesis. By reducing the chronic inflammatory state and aiding in the clearance of fibrogenic stimuli such as chronic viral infections, this compound has the potential to halt or even reverse the progression of liver fibrosis. The encouraging clinical data from Hepatitis C studies, demonstrating a reduction in viral load and normalization of liver enzymes, provide a strong rationale for its further investigation in dedicated anti-fibrosis clinical trials. The experimental protocols outlined in this guide offer a roadmap for elucidating the precise molecular mechanisms and validating the therapeutic efficacy of this compound in the context of liver fibrosis. Further research into its direct effects on hepatic stellate cells and extracellular matrix remodeling will be crucial in fully realizing the potential of this peptide as a mainstream anti-fibrotic therapy.

References

- 1. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Treatment of hepatitis C virus infection with human ezrin peptide one (HEP1) in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ezrin regulates skin fibroblast size/mechanical properties and YAP-dependent proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between the c-MET Receptor and its Downstream Effector, Ezrin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide HEP-1 (Human Ezrin Peptide 1) is a fragment of the Ezrin protein. Current scientific literature does not indicate a direct binding interaction between the this compound peptide itself and the c-MET receptor. However, a significant functional relationship exists between the c-MET signaling pathway and the full-length Ezrin protein. This guide will focus on this well-documented, indirect interaction, providing a comprehensive overview of the molecular mechanisms, experimental data, and relevant protocols. We will also discuss peptides that are known to directly target the c-MET receptor for a complete perspective.

Executive Summary

The c-MET receptor, a receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in various cellular processes, including proliferation, motility, and morphogenesis. Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression and metastasis of numerous cancers. Ezrin, a protein that links the plasma membrane to the actin cytoskeleton, has been identified as a crucial downstream effector of c-MET signaling. Activation of c-MET by HGF leads to the phosphorylation and conformational activation of Ezrin, which is essential for mediating the motogenic and morphogenic effects of HGF. This guide provides a detailed examination of the c-MET-Ezrin signaling axis, quantitative data from relevant studies, and detailed protocols for key experimental procedures used to investigate this interaction.

The c-MET-Ezrin Signaling Axis

The interaction between c-MET and Ezrin is a key component of the cellular machinery that drives cell migration and invasion. While not a direct peptide-receptor binding event in the case of this compound, the functional interplay is critical.

2.1 Mechanism of Interaction

Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[1] This activation creates docking sites for various downstream signaling molecules. The activation of c-MET leads to the subsequent tyrosine phosphorylation of Ezrin.[2][3] Key tyrosine residues on Ezrin, such as Y145 and Y353, have been identified as targets for phosphorylation following growth factor stimulation.[3] This phosphorylation event is thought to induce a conformational change in Ezrin from a dormant, closed state to an active, open state, unmasking binding sites for its interaction partners at the plasma membrane and the actin cytoskeleton. This activation of Ezrin is a critical step in the remodeling of the actin cytoskeleton required for cell scattering, migration, and invasion induced by HGF.

2.2 Signaling Pathway Diagram

The following diagram illustrates the signaling cascade from HGF binding to c-MET, leading to the activation of Ezrin and subsequent cellular responses.

References

- 1. Induction of tyrosine phosphorylation and translocation of ezrin by hepatocyte growth factor/scatter factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ezrin Is an Effector of Hepatocyte Growth Factor–mediated Migration and Morphogenesis in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morphogenic Effects of Ezrin Require a Phosphorylation-Induced Transition from Oligomers to Monomers at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of HEP-1 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of the synthetic peptide HEP-1. Drawing upon preclinical data, this document outlines the peptide's mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for researchers seeking to investigate its therapeutic potential.

Introduction to this compound Peptide

This compound (Human Ezrin Peptide-1) is a synthetic 14-amino acid peptide with the sequence Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu (TEKKRRETVEREKE).[1][2] It is an immunomodulatory agent that mimics a segment of the human cytoskeletal protein ezrin.[1][2] Initially developed in the context of HIV research, this compound, also known under the brand name Gepon, has demonstrated a broad spectrum of biological activities, including antiviral, immunomodulatory, and notably, anti-inflammatory effects.[3][4] Its mechanism of action is multifaceted, involving the induction of interferons, stimulation of humoral immunity, and the inhibition of pro-inflammatory cytokines, positioning it as a compelling candidate for therapeutic development in inflammatory and autoimmune diseases.[1][5]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in preclinical models, most notably in a dextran sulfate sodium (DSS)-induced murine model of ulcerative colitis. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Clinical and Pathological Parameters in DSS-Induced Murine Colitis

| Parameter | Control (DSS only) | This compound (GEPON) Treated (i.p.) | Outcome | Reference |

| Body Weight Loss | Significant loss | Attenuated | This compound reduced disease-related weight loss. | [4] |

| Bloody Diarrhea | Present | Attenuated | This compound mitigated the severity of bloody diarrhea. | [4] |

| Pathological Manifestations | Severe | Attenuated | This compound reduced pathological damage in the large intestine. | [4] |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in DSS-Induced Murine Colitis

| Cell Type | Control (DSS only) | This compound (GEPON) Treated (i.p.) | Outcome | Reference |

| Ly6G+ Granulocytes | Increased accumulation | Significantly reduced | This compound decreased the infiltration of granulocytes into the colon. | [4] |

| Ly6C+ Monocytes | Increased accumulation | Significantly reduced | This compound decreased the infiltration of monocytes into the colon. | [4] |

Table 3: Effect of this compound on Pro-Inflammatory Gene Expression in Colonic Myeloid Cells

| Gene | Cell Type | Control (DSS only) | This compound (GEPON) Treated | Outcome | Reference |

| Pro-inflammatory genes | Ly6G+ Granulocytes | Upregulated | Decreased expression | This compound suppressed the inflammatory activity of granulocytes. | [4] |

| Pro-inflammatory genes | Ly6C+ Monocytes | Upregulated | Decreased expression | This compound suppressed the inflammatory activity of monocytes. | [4] |

| IL-1β mRNA | Ly6C+ Monocytes (in vitro) | - | Inhibited expression | This compound directly inhibits pro-inflammatory cytokine expression in monocytes. | [4] |

| IL-6 mRNA | Ly6C+ Monocytes (in vitro) | - | Inhibited expression | This compound directly inhibits pro-inflammatory cytokine expression in monocytes. | [4] |

Signaling Pathways of this compound Mediated Anti-Inflammation

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, leading to the suppression of pro-inflammatory gene expression. The proposed mechanism involves the activation of a cascade that ultimately inhibits the activity of the master inflammatory transcription factor, NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

DSS-Induced Murine Colitis Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

-

This compound (pharmaceutical grade)

-

Sterile saline

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to a control group and a this compound treatment group.

-

Induction of Colitis: Provide mice with drinking water containing 2.5% (w/v) DSS ad libitum for 7 consecutive days. The control group receives regular drinking water.

-

Treatment:

-

The this compound treatment group receives intraperitoneal (i.p.) injections of this compound at a specified dose (e.g., 2.25 mg/kg) daily for the duration of the study.

-

The control group receives i.p. injections of a vehicle control (e.g., sterile saline).

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Assess the Disease Activity Index (DAI) daily, which includes scoring for weight loss, stool consistency, and the presence of blood in the stool.

-

-

Endpoint Analysis:

-

On day 8, euthanize the mice.

-

Harvest the entire colon and measure its length.

-

Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Isolate lamina propria mononuclear cells from the remaining colon tissue for flow cytometric analysis of Ly6G+ granulocytes and Ly6C+ monocytes.

-

Perform fluorescence-activated cell sorting (FACS) to isolate these cell populations for subsequent quantitative real-time PCR (qRT-PCR) analysis of pro-inflammatory gene expression.

-

In Vitro Anti-Inflammatory Assay with Ly6C+ Monocytes

This protocol details the in vitro assessment of this compound's direct anti-inflammatory effects on isolated monocytes.

Materials:

-

Isolated Ly6C+ monocytes from the spleens of C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

RNA extraction kit

-

qRT-PCR reagents and equipment

Procedure:

-

Cell Culture: Culture the isolated Ly6C+ monocytes in RPMI-1640 medium.

-

Treatment:

-

Pre-incubate the cells with this compound at various concentrations for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without this compound should be included.

-

-

RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR:

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Analyze the data to determine the effect of this compound on LPS-induced pro-inflammatory gene expression.

-

Conclusion

The available data strongly suggest that the this compound peptide possesses significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production and the infiltration of inflammatory cells. Its proposed mechanism of action, involving the modulation of the CREB and NF-κB signaling pathways, offers a plausible explanation for its observed effects. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential of this compound for a range of inflammatory conditions. Further research, including dose-optimization studies and evaluation in other preclinical models of inflammation, is warranted to fully elucidate the clinical utility of this promising peptide.

References

- 1. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

The HEP-1 Peptide: A Deep Dive into its Immunomodulatory Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Ezrin Peptide-1 (HEP-1), a 14-amino acid synthetic peptide (Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu), has garnered significant interest for its potent immunomodulatory, anti-inflammatory, and antiviral properties.[1] This technical guide provides an in-depth exploration of the signaling pathways activated by this compound, offering a valuable resource for researchers and professionals in drug development. This compound mimics a region of the human protein ezrin and is thought to exert its effects by interacting with a specific conformation of ezrin on the cell surface.[2][3][4] This interaction triggers a cascade of intracellular events that ultimately modulate immune responses.

The this compound Signaling Cascade: A Multi-pronged Approach

The signaling pathway initiated by the this compound peptide is complex, involving the activation of several key intracellular cascades that collectively contribute to its diverse biological effects. The central hypothesis is that this compound binds to a "receptor" conformation of the ezrin protein present on the exterior of various cell types, including immune cells, epithelial cells, and fibroblasts.[2][3] This binding event is believed to induce a conformational change in the submembrane, active form of ezrin, leading to the clustering of signaling molecules and the initiation of downstream pathways.

Activation of Pro-Survival and Growth Pathways: Ras/Raf/MEK/ERK and PI3K/Akt

Upon binding of this compound to the ezrin receptor, a rapid activation of two major signaling pathways, the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, has been observed in epithelial cells and fibroblasts.[2][5]

-

The Ras/Raf/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Activation of this pathway by this compound likely contributes to its observed tissue repair and regenerative properties.

-

The PI3K/Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism. Its activation by this compound further supports the peptide's role in promoting cell health and resilience.

Anti-Inflammatory Effects via NF-κB Inhibition

A key mechanism underlying the anti-inflammatory properties of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α. By suppressing the activation of NF-κB, this compound effectively dampens the inflammatory response. The exact mechanism of NF-κB inhibition by the this compound-ezrin axis is still under investigation but may involve the PI3K/Akt pathway, which is known to negatively regulate NF-κB signaling.

Immunomodulation through RANTES/CCL5 Signaling

This compound has been shown to amplify adaptive immunity, an effect that is likely mediated through the upregulation of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), also known as CCL5.[4] RANTES is a chemokine that plays a critical role in the recruitment of various immune cells, including T cells, to sites of inflammation. By enhancing RANTES expression, this compound can promote a more robust and targeted adaptive immune response.

Quantitative Data on this compound Activity

While comprehensive quantitative data on this compound's activity is still emerging, several studies have provided valuable insights into its potency and efficacy.

| Parameter | Value | Context | Reference |

| Effective Dose (in vivo) | 2.25 mg/kg | Amelioration of DSS-induced colitis in mice. | [6] |

| Adjuvant Activity (in vivo) | 0.001 - 10 µ g/mouse | Enhancement of IgM antibody-forming cells in the spleens of mice. | Holms RD, et al. 2021 |

| RANTES/CCL5 Biological Activity | 40 - 8000 ng/mL | Concentration range for observing biological effects of RANTES. | Smart-Bioscience |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the signaling pathway of the this compound peptide. These protocols are based on the descriptions found in the cited literature.

In vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol, as described in the work by Chulkina et al. (2020), is used to evaluate the anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.

Methodology:

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old, are used.

-

Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) for 5-7 days.

-

This compound Administration: this compound (e.g., 2.25 mg/kg body weight) or a vehicle control is administered daily via intraperitoneal injection, starting from the first day of DSS treatment.[6]

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Tissue Collection: At the end of the experiment, mice are euthanized, and the colons are collected for analysis.

-

Analysis:

-

Macroscopic Evaluation: Colon length is measured as an indicator of inflammation.

-

Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Measurement: Colon tissue homogenates or isolated lamina propria mononuclear cells are used to measure the levels of pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines using ELISA or qPCR.

-

Immune Cell Infiltration: The infiltration of immune cells (e.g., neutrophils, macrophages) into the colon tissue is quantified by flow cytometry or immunohistochemistry.

-

In vitro Assessment of Cytokine Production

This protocol is designed to determine the direct effect of this compound on cytokine production by immune cells in a controlled environment.

Methodology:

-

Cell Culture: A relevant cell line (e.g., THP-1 human monocytic cell line) or primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.

-

Cell Stimulation: Cells are stimulated with a pro-inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.

-

This compound Treatment: Cells are co-treated with the stimulant and various concentrations of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The dose-dependent inhibitory effect of this compound on cytokine production is determined by comparing the cytokine levels in this compound treated and untreated, stimulated cells. This allows for the calculation of IC50 values.

Conclusion

The this compound peptide represents a promising therapeutic candidate with a multifaceted mechanism of action. Its ability to engage the ezrin protein on the cell surface and subsequently activate pro-survival pathways while simultaneously dampening pro-inflammatory responses through NF-κB inhibition and modulating adaptive immunity via RANTES/CCL5, underscores its potential in a wide range of inflammatory and infectious diseases. Further research aimed at fully elucidating the intricate details of its signaling cascade and expanding the quantitative understanding of its activity will be crucial for its successful translation into clinical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchopenworld.com [researchopenworld.com]

- 5. Ezrin Peptide Therapy from HIV to COVID: Inhibition of Inflammation and Amplification of Adaptive Anti-Viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Origin and molecular characteristics of the SK-HEP-1 cell line

Executive Summary

The SK-HEP-1 cell line, established in 1971 from the ascitic fluid of a 52-year-old Caucasian male with a liver adenocarcinoma, has long been a staple in cancer research.[1][2] Initially classified as a human hepatocellular carcinoma (HCC) cell line, a significant body of evidence has led to its reclassification as a cell line of endothelial origin, exhibiting characteristics closely resembling those of liver sinusoidal endothelial cells (LSECs).[3][4][5] Furthermore, SK-HEP-1 displays prominent mesenchymal stem cell (MSC) features, including the expression of MSC markers and the ability to differentiate into various mesenchymal lineages.[6][7] This unique combination of endothelial and mesenchymal properties, along with its tumorigenic nature, makes SK-HEP-1 a valuable and complex model for studying cancer biology, angiogenesis, and metastasis.[1][6] This guide provides an in-depth overview of the origin, molecular characteristics, and key experimental protocols for the SK-HEP-1 cell line, intended for researchers, scientists, and professionals in drug development.

Origin and History

The SK-HEP-1 cell line was originally isolated by G. Trempe and J. Fogh in 1971 from the ascitic fluid of a patient diagnosed with adenocarcinoma of the liver.[1] For many years, it was widely used as a model for hepatocellular carcinoma. However, subsequent studies revealed a lack of expression of typical hepatocyte-specific genes, such as albumin and α- and γ-fibrinogen.[3][4] In 1992, compelling evidence emerged suggesting an endothelial origin for SK-HEP-1.[4][5] This was based on morphological characteristics, such as the presence of pinocytotic vesicles and Weibel-Palade-like bodies, and the expression of endothelial-specific markers.[3][4] More recent studies have further solidified this reclassification, highlighting its similarities to LSECs, including the presence of fenestrae without diaphragms.[3][8]

Molecular and Cellular Characteristics

SK-HEP-1 is a complex cell line with a unique molecular profile that reflects its endothelial and mesenchymal-like properties.

Endothelial Characteristics

SK-HEP-1 cells express a range of endothelial-specific markers and exhibit functional endothelial behaviors.

-